

# Key synonyms: 1-Chlorocarbonyl-2-imidazolidinone and Ethyleneallophanyl chloride

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## Compound of Interest

**Compound Name:** 2-Oxoimidazolidine-1-carbonyl chloride

**Cat. No.:** B084142

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An In-depth Technical Guide to 1-Chlorocarbonyl-2-imidazolidinone: Synthesis, Reactivity, and Applications in Modern Drug Discovery

## Authored by a Senior Application Scientist

### Abstract

1-Chlorocarbonyl-2-imidazolidinone, also known by its synonym Ethyleneallophanyl chloride, is a highly valuable and reactive chemical intermediate. Its unique structure, combining a cyclic urea moiety with an acyl chloride functional group, positions it as a critical building block in synthetic organic chemistry. This guide provides an in-depth exploration of its synthesis, core reactivity principles, and significant applications, with a particular focus on its role in the development of pharmaceutical agents. We will delve into field-proven synthetic protocols, explain the causality behind experimental choices, and present detailed safety and handling procedures essential for laboratory practice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

## Introduction and Strategic Importance

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[\[1\]](#)[\[2\]](#) Its prevalence

stems from its ability to engage in critical hydrogen bonding interactions and to serve as a rigid core for orienting pharmacophoric elements. 1-Chlorocarbonyl-2-imidazolidinone emerges as a key reagent for introducing this valuable moiety into target molecules.

As an acyl chloride, it provides a highly efficient electrophilic handle for coupling with a vast range of nucleophiles. This reactivity is central to its primary application: the synthesis of complex urea derivatives, which are themselves a cornerstone of modern pharmaceuticals. This guide will illuminate the path from its synthesis to its strategic deployment in complex molecule construction.

## Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

## Core Properties

The key physicochemical data for 1-Chlorocarbonyl-2-imidazolidinone and its related parent structure are summarized below. It is important to distinguish between the activated acyl chloride and the parent imidazolidinone ring.

Property	1-Chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone*	2-Imidazolidinone (Parent Compound)
Synonym	3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride	Ethylene urea
CAS Number	41762-76-9	120-93-4[3]
Molecular Formula	$C_5H_7ClN_2O_4S$ [4]	$C_3H_6N_2O$ [3]
Molecular Weight	226.64 g/mol	86.09 g/mol [3]
Appearance	Solid	Solid
Melting Point	168-173 °C	-
Solubility	Reacts with water	Soluble in water[5]

Note: Data for the unsubstituted 1-Chlorocarbonyl-2-imidazolidinone is sparse; a common, stable derivative is presented for reference. The reactivity principles remain identical.

## Hazard Analysis and Safe Handling

As a reactive acyl chloride, this compound demands careful handling. The primary hazards are associated with its corrosivity and reaction with moisture.

Hazard Category	Description & Precautionary Measures
Corrosivity	Causes severe skin burns and eye damage (H314). PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
Reactivity	Reacts violently with water and other nucleophiles, releasing corrosive hydrogen chloride (HCl) gas. Handling: Always handle in a well-ventilated fume hood. Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) techniques.
Inhalation	May cause respiratory irritation. <sup>[6]</sup> Control: Avoid breathing dust or vapors. Ensure engineering controls like fume hoods are operational. <sup>[6]</sup>
Storage	Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and amines. <sup>[5]</sup> Keep the container tightly sealed.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Do not empty into drains. <sup>[5]</sup>

## Synthesis: From Hazardous Precursors to Modern Solutions

The synthesis of 1-Chlorocarbonyl-2-imidazolidinone is a classic example of process chemistry evolution, moving from highly hazardous reagents to safer, more manageable alternatives.

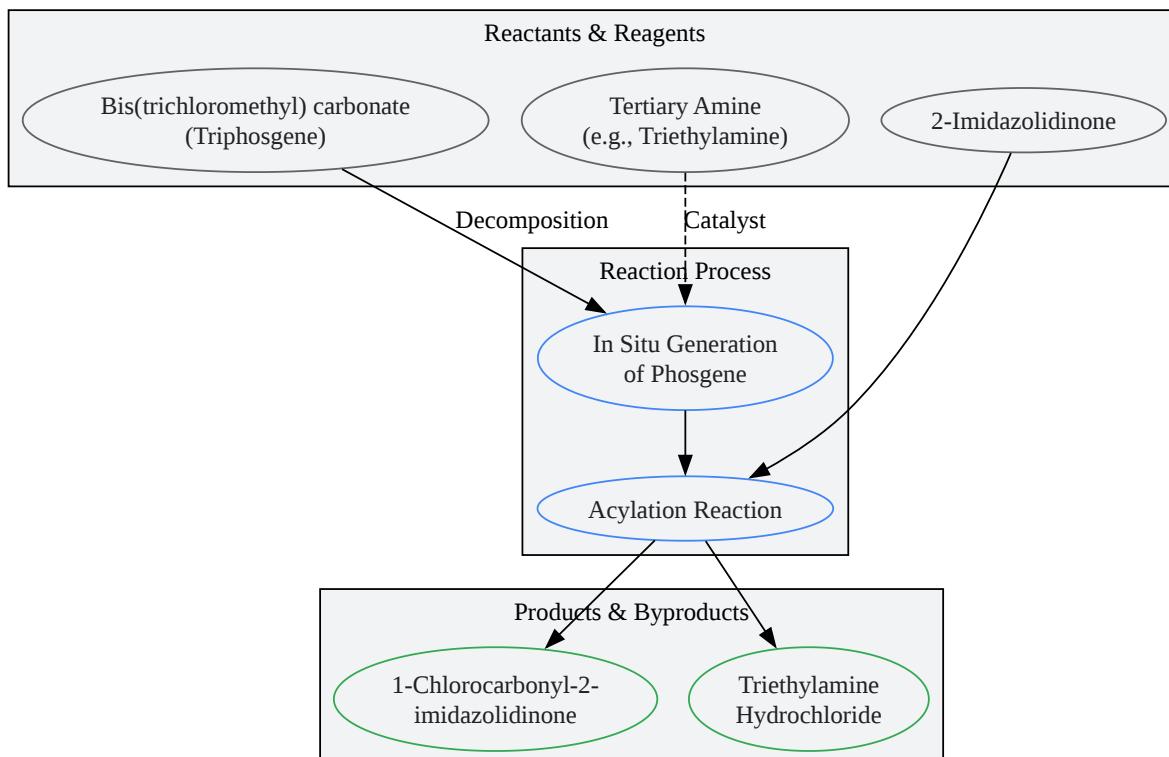
## The Traditional Phosgene Approach

Historically, the synthesis involved the direct reaction of 2-imidazolidinone with phosgene ( $\text{COCl}_2$ ), a highly toxic and gaseous reagent.<sup>[7]</sup> While effective, the extreme hazards associated with transporting and handling phosgene gas make this method undesirable in a modern laboratory setting.

## Field-Proven Protocol: In Situ Phosgene Generation

A significant advancement in both safety and practicality is the use of bis(trichloromethyl) carbonate, commonly known as triphosgene, as a solid, stable phosgene equivalent.<sup>[7]</sup> This crystalline solid is far easier and safer to handle and store than gaseous phosgene. In the presence of a tertiary amine catalyst, it decomposes *in situ* to generate the required phosgene in stoichiometric amounts, minimizing exposure risk.<sup>[7]</sup>

The causality behind this choice is rooted in risk mitigation. By generating the hazardous reagent only as needed within the reaction vessel, we eliminate the dangers of storage and transfer.

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## Detailed Experimental Protocol: Synthesis via Triphosgene

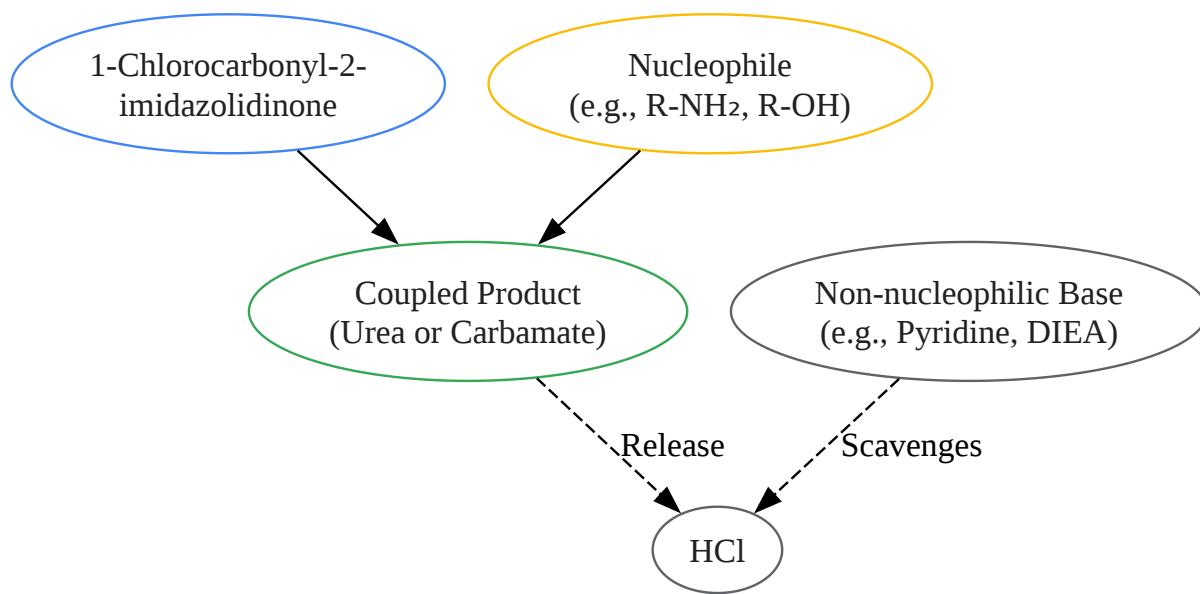
This protocol is a self-validating system designed for research-scale synthesis.

- **Vessel Preparation:** Under an inert atmosphere of dry nitrogen, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

- Reagent Charging: Charge the flask with 2-imidazolidinone (1.0 eq) and anhydrous dioxane or tetrahydrofuran (THF). Begin stirring to create a suspension.
- Base Addition: Add triethylamine (1.1 eq) to the suspension.
- Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 eq, as 1 mole of triphosgene yields 3 moles of phosgene) in the same anhydrous solvent.
- Controlled Addition: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirring imidazolidinone suspension over 30-60 minutes. Maintain the temperature at 0-5 °C using an ice bath. Causality: Slow addition is critical to control the exothermic reaction and the rate of phosgene generation.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up: A precipitate of triethylamine hydrochloride will form. Filter the reaction mixture under inert atmosphere to remove the salt.
- Isolation: Carefully concentrate the filtrate in vacuo. The resulting residue is the crude product, which can be purified by recrystallization from a suitable solvent like acetone.<sup>[4]</sup>

## Core Reactivity and Strategic Application in Drug Synthesis

The synthetic utility of 1-Chlorocarbonyl-2-imidazolidinone is anchored in the high electrophilicity of its acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles, most notably primary and secondary amines, to form stable urea linkages.

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## Application in the Synthesis of $\beta$ -Lactam Antibiotics

This reagent and its derivatives are particularly important intermediates for the semi-synthesis of advanced  $\beta$ -lactam antibiotics.<sup>[7]</sup> In this context, it is used to append complex side chains to the core antibiotic scaffold (e.g., the 6-aminopenicillanic acid or 7-aminocephalosporanic acid nucleus). The urea linkage formed is often critical for modulating the drug's antibacterial spectrum, pharmacokinetic properties, and resistance to bacterial  $\beta$ -lactamase enzymes.

## General Protocol: Amine Acylation to Form a Urea

This workflow demonstrates the compound's core function.

- Setup: In a dry, nitrogen-flushed flask, dissolve the primary or secondary amine substrate (1.0 eq) and a non-nucleophilic base like pyridine or diisopropylethylamine (DIEA) (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
- Cooling: Cool the solution to 0 °C in an ice bath. Causality: This cooling step helps to manage the exothermicity of the acylation and prevent side reactions.
- Reagent Addition: Dissolve 1-Chlorocarbonyl-2-imidazolidinone (1.05 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.

- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
- Quenching & Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess reagent and HCl byproduct.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified using column chromatography on silica gel.

## Conclusion

1-Chlorocarbonyl-2-imidazolidinone is more than a mere chemical; it is a strategic tool for molecular construction. Its value lies in its predictable and high-yielding reactivity, enabling the reliable formation of urea linkages—a critical functional group in a multitude of therapeutic agents. The evolution of its synthesis from hazardous phosgene to safer, solid equivalents like triphosgene underscores the chemical industry's commitment to Green Chemistry principles without sacrificing utility. For the medicinal chemist and drug development professional, mastering the use of this reagent opens a direct and efficient pathway to complex molecular targets, accelerating the discovery of new medicines.

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